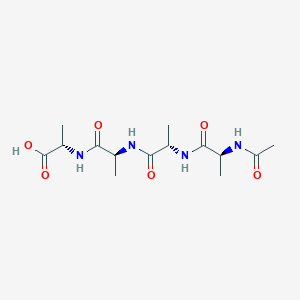
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine is a chemical compound with the molecular formula C11H19N3O5. It is a peptide consisting of four alanine residues with an acetyl group attached to the N-terminus. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminus of the first alanine residue, followed by the sequential addition of the remaining alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating the purification and isolation of the final product .
化学反応の分析
Types of Reactions
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: Reaction with reducing agents, which can alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic catalysts at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual alanine residues, while oxidation and reduction can lead to various modified peptides .
科学的研究の応用
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of new materials and biotechnological processes.
作用機序
The mechanism of action of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-acetyl-l-alanyl-l-alanyl-l-alanine: A shorter peptide with similar properties.
N-acetyl-l-alanyl-l-alanine: An even shorter peptide, also used in similar research contexts.
Uniqueness
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine stands out due to its longer peptide chain, which provides unique stability and interaction properties. This makes it particularly useful in studies requiring longer peptide sequences and more complex interactions .
特性
分子式 |
C14H24N4O6 |
|---|---|
分子量 |
344.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7-,8-,9-/m0/s1 |
InChIキー |
YYZJRQOAVRANIE-JBDRJPRFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


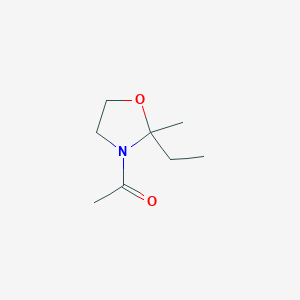
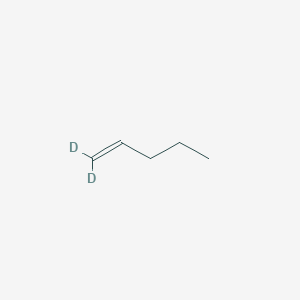
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
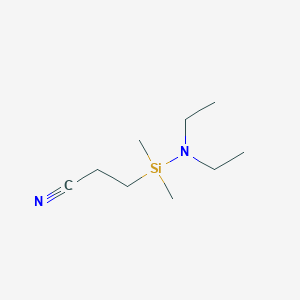


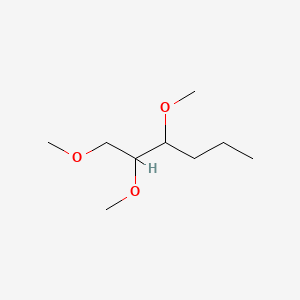
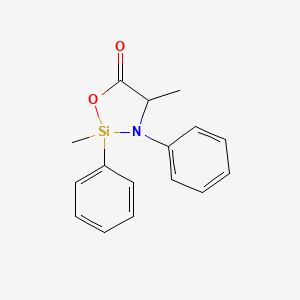
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
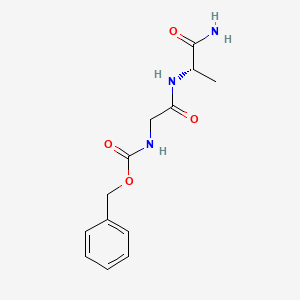
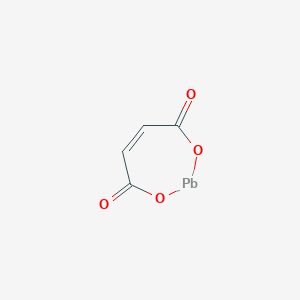
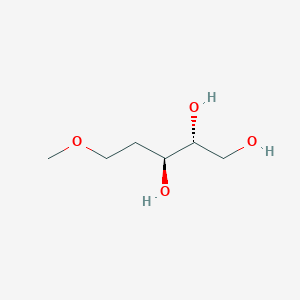
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
